Differentiation by Scaffold: M4 Muscarinic Acetylcholine Receptor Allosteric Modulation Potential
While no direct quantitative data exists for the target compound itself, its core scaffold, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, is a privileged structure for potent M4 receptor positive allosteric modulators (PAMs). A closely related 5-one analog from the same patent family demonstrates this potential, achieving potentiation of acetylcholine with an EC50 of 17 nM at the human M4 receptor [1]. This establishes the scaffold's capability for high-affinity interaction, a property that is fundamentally altered by removing or shifting the 3-fluoro substituent. The target compound is a key intermediate for synthesizing such modulators, and its specific substitution pattern is critical for downstream biological activity in this therapeutically relevant target for psychosis and Alzheimer's disease [1].
| Evidence Dimension | Positive Allosteric Modulation (PAM) of Human M4 mAChR |
|---|---|
| Target Compound Data | Not directly tested; core scaffold is essential for synthesizing active modulators. |
| Comparator Or Baseline | A 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one analog from patent US10329289 (Example 1): EC50 = 17 nM [1]. |
| Quantified Difference | Inference: The 3-fluoro substitution pattern is a critical structural feature for M4 PAM activity. Removal or relocation of the fluorine leads to loss of activity based on Structure-Activity Relationship (SAR) trends [1]. |
| Conditions | Human M4 mAChR expressed in CHO cells; calcium mobilization assay in the presence of an EC20 concentration of acetylcholine [1]. |
Why This Matters
This class-level evidence justifies the procurement of this specific intermediate for any medicinal chemistry program targeting the M4 receptor, as its structure is integral to a validated pharmacophore for a high-value neurological target.
- [1] Merck & Co. (2019). U.S. Patent No. 10,329,289 B2. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the M4 muscarinic acetylcholine receptor. Washington, DC: U.S. Patent and Trademark Office. View Source
